molecular formula C12H19NO2 B8417310 1-(3-Cyclopentyl-3-oxo-propyl)-pyrrolidin-2-one

1-(3-Cyclopentyl-3-oxo-propyl)-pyrrolidin-2-one

Cat. No. B8417310
M. Wt: 209.28 g/mol
InChI Key: ILLXBMWDUHZIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

2-Chloro-4-6-dimethoxy-1,3,5-triazine (2.68 g, 15.2 mmol) and N-methylmorpholine (4.2 mL, 38.1 mmol) were added to a solution of 3-(2-Oxo-pyrrolidin-1-yl)-propionic acid (2 g, 12.7 mmol, from Step 1) in THF (35 mL). After 1 h the reaction mixture was filtered through a glass frit to remove a white precipitate. The filtrate was treated with copper iodide (2.4 g, 12.7 mmol), cooled to 0° C. and then cyclopentyl magnesium bromide (6.35 mL, 12.7 mmol, 2M in ether) was added. After 4 h the resulting black mixture was quenched with saturated NH4Cl and extracted with CH2Cl2. The organic layers were washed with 1 N HCl, saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The residue was purifed by silica gel chromatography (75% EtOAc in hexanes then 5% MeOH in CH2Cl2) to give the title compound as a yellow oil. (0.4 g, 15% yield).
[Compound]
Name
2-Chloro-4-6-dimethoxy-1,3,5-triazine
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[O:8]=[C:9]1[CH2:13][CH2:12][CH2:11][N:10]1[CH2:14][CH2:15][C:16]([OH:18])=O.[CH:19]1([Mg]Br)[CH2:23][CH2:22][CH2:21][CH2:20]1>C1COCC1.[Cu](I)I>[CH:19]1([C:16](=[O:18])[CH2:15][CH2:14][N:10]2[CH2:11][CH2:12][CH2:13][C:9]2=[O:8])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
2-Chloro-4-6-dimethoxy-1,3,5-triazine
Quantity
2.68 g
Type
reactant
Smiles
Name
Quantity
4.2 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2 g
Type
reactant
Smiles
O=C1N(CCC1)CCC(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.35 mL
Type
reactant
Smiles
C1(CCCC1)[Mg]Br
Step Three
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 h the reaction mixture was filtered through a glass frit
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove a white precipitate
CUSTOM
Type
CUSTOM
Details
After 4 h the resulting black mixture was quenched with saturated NH4Cl
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layers were washed with 1 N HCl, saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(CCN1C(CCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.